2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt
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Overview
Description
2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt is a chemical compound known for its reactivity and utility in biochemical assays. It is often used to modify and cleave proteins at cysteine residues, making it valuable in protein engineering and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt typically involves the nitration of 5-thiocyanatobenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt undergoes various chemical reactions, including:
Cyanylation: It transfers its cyano group to nucleophilic thiolates, converting thiol groups in proteins into their S-cyano derivatives.
Cleavage Reactions: It cleaves proteins at cysteine residues, which is useful in protein sequencing and structural studies.
Common Reagents and Conditions
Cyanylation: Typically involves the use of nucleophilic thiolates under mild conditions.
Cleavage Reactions: Often performed in the presence of reducing agents like dithiothreitol to maintain the thiol groups in their reduced state.
Major Products Formed
S-Cyano Derivatives: Formed during cyanylation reactions.
Cleaved Peptides: Resulting from the cleavage of proteins at cysteine residues.
Scientific Research Applications
2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt has several scientific research applications:
Protein Engineering: Used to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Biochemical Assays: Employed in assays to study protein-protein interactions and enzyme activities.
Pharmaceutical Development: Utilized in the synthesis of peptide-based pharmaceuticals.
Disease Research: Applied in the study of prion proteins and other protein misfolding diseases.
Mechanism of Action
The compound exerts its effects primarily through the cyanylation of thiol groups in proteins. This reaction involves the transfer of the cyano group from the compound to the thiol group, forming an S-cyano derivative. This modification can alter the protein’s structure and function, making it useful in various biochemical studies . Additionally, it can cleave proteins at cysteine residues, which is valuable in protein sequencing and structural analysis .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dithiobis(2-nitrobenzoic acid): Another compound used for modifying thiol groups in proteins.
2-Iodosobenzoic Acid: Used in similar biochemical assays for protein modification.
Uniqueness
2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt is unique due to its dual functionality in both cyanylation and cleavage reactions. This dual functionality makes it a versatile reagent in biochemical research, particularly in protein engineering and structural studies .
Properties
IUPAC Name |
potassium;2-nitro-5-thiocyanatobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S.K/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGMQJKWYBTZHW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(=O)[O-])[N+](=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3KN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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